![molecular formula C24H22N6O2 B2686795 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201251-51-4](/img/structure/B2686795.png)
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with pyridine, quinoxaline, and piperidine groups, enhancing its chemical versatility and potential for interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyridine Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Quinoxaline Group: This can be done through nucleophilic substitution reactions or via condensation reactions with appropriate quinoxaline derivatives.
Incorporation of the Piperidine Group: This step may involve reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine, quinoxaline, or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Recent studies have demonstrated that 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one exhibits significant biological activities:
Antimicrobial Activity
In vitro tests have shown that the compound possesses potent antimicrobial properties against various pathogens. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may inhibit cell proliferation in cancer cell lines such as HeLa and K562. The mechanism of action is hypothesized to involve modulation of enzyme activities or receptor signaling pathways related to cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of the compound against common bacterial strains. Results showed that modifications in the quinoxaline moiety significantly enhanced antimicrobial potency.
- Anticancer Activity Assessment : Another study investigated the effects of the compound on cancer cell lines. The results indicated that it could induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting its potential as an anticancer therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks the quinoxaline and piperidine groups, potentially resulting in different biological activity.
2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the pyridine group, which may affect its binding affinity and specificity.
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-pyridazin-3-one: A fully aromatic analog that may exhibit different chemical reactivity and biological properties.
Uniqueness
The uniqueness of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic molecules with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising pyridine, piperidine, quinoxaline, and dihydropyridazinone moieties. Such structural diversity suggests a multifaceted interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The presence of the quinoxaline moiety is particularly significant as it has been associated with various pharmacological effects, including antimicrobial and antiviral activities.
Biological Activity Overview
- Antimicrobial Activity : Research indicates that quinoxaline derivatives demonstrate potent activity against various pathogens. For instance, compounds with similar structures have shown significant inhibitory effects on Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM in related studies .
- Antiviral Properties : Quinoxaline derivatives are gaining attention for their antiviral potential. A systematic review highlighted that compounds bearing quinoxaline exhibited notable activity against human cytomegalovirus (HCMV) and other viral infections .
- Cytotoxicity : Preliminary studies suggest that the compound exhibits low cytotoxicity towards human cells, indicating a favorable therapeutic index. In particular, derivatives tested showed no significant toxicity in HEK-293 cells at concentrations where they remained active against pathogens .
Study 1: Antitubercular Efficacy
A recent study synthesized various quinoxaline derivatives and evaluated their antitubercular activity. Among these, the compound demonstrated an IC90 value of approximately 40.32 µM against Mycobacterium tuberculosis H37Ra, suggesting moderate efficacy compared to existing treatments .
Study 2: Antiviral Activity
Another investigation into quinoxaline derivatives explored their antiviral properties against HCMV. The results indicated that certain derivatives had IC50 values significantly lower than standard antiviral agents like ganciclovir, showcasing the potential of this compound class in antiviral therapy .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
6-pyridin-4-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23-6-5-19(18-7-11-25-12-8-18)28-30(23)16-17-9-13-29(14-10-17)24(32)22-15-26-20-3-1-2-4-21(20)27-22/h1-8,11-12,15,17H,9-10,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFHOCEMSMVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.